molecular formula C17H30OSi2 B14275468 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline CAS No. 139767-72-9

3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline

Cat. No.: B14275468
CAS No.: 139767-72-9
M. Wt: 306.6 g/mol
InChI Key: MKJRUWSXRAWEMM-UHFFFAOYSA-N
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Description

3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a unique organosilicon compound It features a benzoxadisiline core, which is a silicon-containing heterocycle, and is substituted with hexyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves the reaction of appropriate silanes with benzoxadisiline precursors under controlled conditions. Commonly, the reaction is carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity. Additionally, scaling up the reaction requires optimization of reaction parameters to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Various nucleophiles such as alkoxides or amines; reactions may require catalysts and are often performed under reflux conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized benzoxadisiline compounds.

Scientific Research Applications

3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials such as silicone resins and coatings.

Mechanism of Action

The mechanism of action of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with various molecular targets. The silicon centers can form strong bonds with oxygen and other electronegative atoms, which can influence the compound’s reactivity and stability. The pathways involved in its reactions often include the formation and cleavage of silicon-oxygen bonds, which are crucial for its function in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetramethylhexane: A structurally similar compound but lacks the benzoxadisiline core.

    1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another silicon-containing compound with a different core structure.

Uniqueness

3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is unique due to its benzoxadisiline core, which imparts distinct chemical and physical properties

Properties

CAS No.

139767-72-9

Molecular Formula

C17H30OSi2

Molecular Weight

306.6 g/mol

IUPAC Name

3-hexyl-1,1,4,4-tetramethyl-3H-2,1,4-benzoxadisiline

InChI

InChI=1S/C17H30OSi2/c1-6-7-8-9-14-17-18-20(4,5)16-13-11-10-12-15(16)19(17,2)3/h10-13,17H,6-9,14H2,1-5H3

InChI Key

MKJRUWSXRAWEMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1O[Si](C2=CC=CC=C2[Si]1(C)C)(C)C

Origin of Product

United States

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